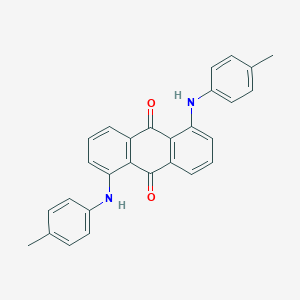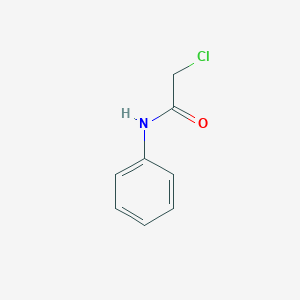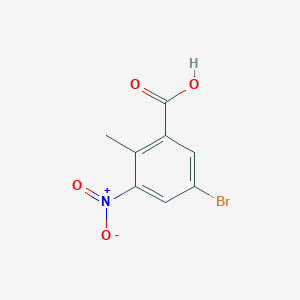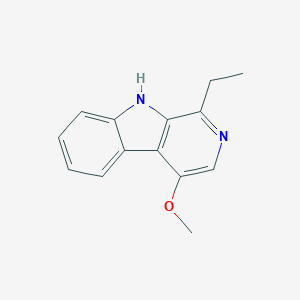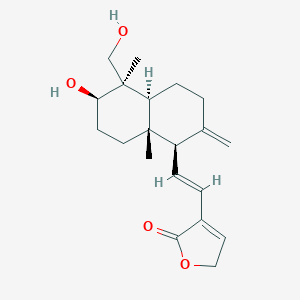
14-Deoxy-11,12-didehydroandrographolide
Übersicht
Beschreibung
Synthesis Analysis
14-Deoxy-11,12-didehydroandrographolide has been synthesized from naturally occurring andrographolide. Analogues of this compound were developed to evaluate cytotoxicity against various cancer cell lines, including cholangiocarcinoma, demonstrating the importance of structural modification in drug development (Sudarat Sombut et al., 2017).
Molecular Structure Analysis
The crystal structure of 14-deoxy-11,12-didehydroandrographolide has been determined using X-ray structure analysis. It crystallizes in the trigonal space group and features trans-fused six-membered rings in chair conformation and a planar furan ring (V. Gupta et al., 1993).
Chemical Reactions and Properties
Research on the compound's chemical reactions is not extensively documented. However, its biological activities, such as cytotoxic effects and impact on gene expression related to cell cycle regulation, have been explored (Mei Lan Tan et al., 2012).
Physical Properties Analysis
Detailed studies on the physical properties of 14-deoxy-11,12-didehydroandrographolide, such as melting point, solubility, or specific optical rotation, are not readily available in the current literature.
Chemical Properties Analysis
14-Deoxy-11,12-didehydroandrographolide exhibits various biological activities, including cytotoxicity against cancer cells and potential effects on gene expression related to cell cycle arrest. Its interaction with biological systems indicates a complex chemical behavior that influences cellular mechanisms (H. Tan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anti-Biofilm Activity : It inhibits 92% of biofilm production in Pseudomonas aeruginosa by disrupting quorum sensing communication (Majumdar, Misra, & Roy, 2019).
Cancer Research : In T-47D breast carcinoma cells, it induces toxicity and non-apoptotic cell death, influencing genes related to cell cycle inhibition and growth arrest (Tan et al., 2012). It's also shown potential as a cytotoxic agent for cholangiocarcinoma (Sombut et al., 2017).
Pharmacological Enhancements : PEGylation of 14-deoxy-11,12-didehydroandrographolide derivatives improves water solubility, anti-bacterial activity, and drug bioavailability (Wang, Chen, & Wu, 2016).
Anti-Inflammatory Properties : As a noncytotoxic analogue of andrographolide, it retains anti-inflammatory activities for asthma, making it a safer potential treatment option (Guan et al., 2011).
Immunomodulatory Effects : It exhibits inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages (Chen et al., 2011) and shows strong anti-viral activity against COVID-19 (Khanal et al., 2021).
Liver Protection : It may reduce steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet (Liu et al., 2020).
Cardiovascular Effects : It can decrease mean arterial blood pressure and heart rate in a dose-dependent manner (Zhang, Kuroyangi, & Tan, 1998) and has vasorelaxant activity mediated through nitric oxide synthase (Zhang & Tan, 1999).
Antiviral Properties : Demonstrates viricidal activity against herpes simplex virus 1 (HSV-1) (Wiart et al., 2005).
Quantitative Analysis : Its quantification in Andrographis paniculata is crucial for quality control in herbal formulations (S. C et al., 2014).
Molecular Interactions : Studies include the analysis of its crystal structure (Gupta et al., 1993) and interactions with cyclodextrin (Li Jing-huaa, 2011).
Safety And Hazards
The safety data sheet of 14-Deoxy-11,12-didehydroandrographolide advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAJFVLHDIEHF-CRBRZBHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347789 | |
| Record name | 14-Deoxy-11,12-dehydroandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-11,12-didehydroandrographolide | |
CAS RN |
42895-58-9 | |
| Record name | 14-Deoxy-11,12-dehydroandrographolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Deoxy-11,12-dehydroandrographolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)


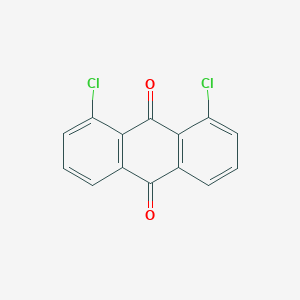
![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)
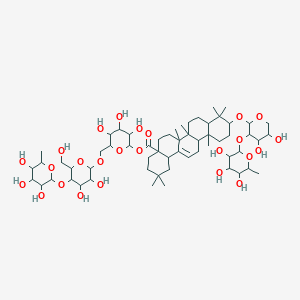
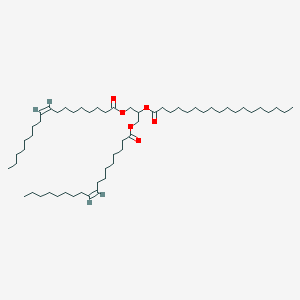
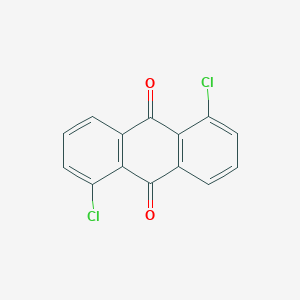

![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)
